2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Generic benzoxazinone analogs cannot meet ICH Q2(R1) specificity requirements for Cetilistat impurity profiling. This certified reference standard (Cetilistat Impurity 3, CAS 135498-43-0) delivers the exact retention time, MRM transition, and chromatographic resolution essential for validated HPLC/LC-MS methods. • Distinct LogP 2.49 & MW 205.21 g/mol ensure baseline separation from parent drug and process impurities • Supplied with full certificate of analysis; ≥95% purity; suitable for ANDA/DMF regulatory submissions • Ships ambient; long-term storage at 2-8 °C

Molecular Formula C11H11NO3
Molecular Weight 205.22
CAS No. 135498-43-0
Cat. No. B601192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
CAS135498-43-0
Synonyms4H-3,1-benzoxazin-4-one,2-ethoxy-6-methyl-(9ci)
Molecular FormulaC11H11NO3
Molecular Weight205.22
Structural Identifiers
SMILESCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1
InChIInChI=1S/C11H11NO3/c1-3-14-11-12-9-5-4-7(2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Reference for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (CAS 135498-43-0): A Cetilistat-Related Impurity Standard


2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (CAS 135498-43-0), also cataloged as Cetilistat Impurity 3 or Impurity 9 , is a heterocyclic benzoxazinone derivative with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is characterized by a predicted density of 1.2±0.1 g/cm³, a boiling point of 327.9±35.0 °C at 760 mmHg, and a LogP of 2.49 . This compound is primarily utilized as a reference standard in analytical method development and quality control for the anti-obesity drug Cetilistat, where its structural and physicochemical properties provide a benchmark for detecting and quantifying related process impurities [1].

Why Generic Benzoxazinones Are Not Suitable Replacements for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one in Analytical and Synthetic Workflows


Despite the structural similarities shared among 4H-3,1-benzoxazin-4-one derivatives, generic substitution is not a viable procurement strategy for this specific compound. Minor alterations in substituent position or length significantly alter physicochemical properties that are critical for analytical performance. For instance, while 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one exhibits a calculated LogP of 2.49 , the parent drug Cetilistat (CAS 282526-98-1), which differs by a C16 alkyl chain, demonstrates substantially higher lipophilicity and different chromatographic behavior . Furthermore, related impurities in the Cetilistat synthesis pathway, such as Impurity A (2-[[(hexadecyloxy)carbonyl]amino]-5-methylbenzoic acid) and Impurity B (C25H41NO4), possess distinct molecular weights and polarities that necessitate specific resolution parameters during HPLC method validation [1]. Therefore, replacing this impurity standard with a non-identical benzoxazinone analog compromises the accuracy, specificity, and reproducibility of validated analytical methods for Cetilistat.

Quantitative Differentiation of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one Against Cetilistat-Related Analogs


Chromatographic Retention and Purity for HPLC Method Validation

In a validated HPLC method for Cetilistat, 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (designated as Impurity C) demonstrated a specific retention time and resolution distinct from the parent drug and other process impurities [1]. Commercial reference standards of this compound are offered with a purity specification of ≥95% , ensuring its suitability for accurate quantification of this specific impurity in drug substance batches.

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Physicochemical Properties: Lipophilicity (LogP) Contrasted with Cetilistat

The calculated partition coefficient (LogP) of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one is 2.49 , a value that is substantially lower than that of the parent drug Cetilistat, which has a predicted LogP of approximately 9.0 due to its long hexadecyloxy chain [1]. This difference highlights its role as a more polar process-related impurity, requiring distinct extraction or purification strategies during synthesis.

Medicinal Chemistry ADME Prediction Process Chemistry

Molecular Weight Differentiation from Other Cetilistat Impurities

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one possesses a molecular weight of 205.21 g/mol , which is significantly lower than other common Cetilistat impurities such as Impurity A (345.48 g/mol) and Impurity B (419.61 g/mol) . This property directly impacts its detection by mass spectrometry and its behavior in size-exclusion or reverse-phase chromatography.

Analytical Chemistry Mass Spectrometry Impurity Profiling

Key Application Scenarios for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (CAS 135498-43-0)


HPLC Method Development and Validation for Cetilistat Impurity Profiling

Procurement of this compound as a certified reference standard is essential for developing and validating HPLC methods intended to separate and quantify Cetilistat process impurities. Its distinct retention time and resolution, as demonstrated in a validated gradient method using a phenyl column and phosphate/acetonitrile mobile phase [1], enable its use as a system suitability marker and for constructing calibration curves to meet ICH Q2(R1) requirements for specificity and accuracy.

LC-MS/MS Method Development for Pharmacokinetic Studies

In bioanalytical method development, this impurity standard is used to establish selective and sensitive LC-MS/MS assays for detecting trace levels of Cetilistat-related impurities in biological matrices. Its low molecular weight (205.21 g/mol) and moderate LogP (2.49) provide a distinct MRM transition and extraction behavior that differ from the parent drug and larger impurities, facilitating robust method validation for GLP-compliant studies.

Reference Standard for Quality Control Release Testing of Cetilistat API

Pharmaceutical quality control (QC) laboratories procure this compound as a primary reference standard for routine release testing of Cetilistat active pharmaceutical ingredient (API) batches. As a known process impurity , its use in QC assays ensures that the API meets pharmacopoeial or in-house specifications for related substances, directly supporting regulatory filings (ANDA/DMF) and ensuring patient safety by controlling impurity levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.